2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.: 1021225-08-0
Cat. No.: VC11958843
Molecular Formula: C22H23N3O5S2
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021225-08-0 |
|---|---|
| Molecular Formula | C22H23N3O5S2 |
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | 2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H23N3O5S2/c1-13-6-8-18(15(3)9-13)32(28,29)19-11-23-22(25-21(19)27)31-12-20(26)24-16-10-14(2)5-7-17(16)30-4/h5-11H,12H2,1-4H3,(H,24,26)(H,23,25,27) |
| Standard InChI Key | XARKDHZQELNPIZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)C)OC)C |
| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)C)OC)C |
Introduction
The compound 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that integrates multiple functional groups, making it a subject of interest in medicinal chemistry and drug development. This compound can be classified under the category of sulfonamide derivatives and pyrimidine analogs, which are significant for understanding its chemical behavior and potential biological activities.
Synthesis
The synthesis of compounds with similar structures typically involves several key steps:
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Precursor Preparation: The synthesis begins with the preparation of necessary precursors, such as sulfonyl and pyrimidine derivatives.
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Coupling Reactions: These precursors undergo coupling reactions to form the core structure of the compound.
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Purification: Techniques like chromatography are often used to ensure the high purity of the final product.
Potential Biological Activities
Compounds with sulfonyl and pyrimidine functionalities are known to modulate enzyme activity and may interfere with cellular processes such as DNA replication and protein synthesis. This could lead to therapeutic effects in diseases where similar structures have shown efficacy.
Research Findings
While specific research findings on 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide are not available, compounds with similar structures have shown potential in various biological applications:
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Anti-inflammatory Activity: Some related compounds have been evaluated for anti-inflammatory potency, such as 5-lipoxygenase (5-LOX) inhibitors .
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Anticancer Activity: Sulfonamide derivatives have demonstrated cytotoxic activity against human cancer cell lines, highlighting their potential in cancer therapy .
Data Table
Given the lack of specific data on 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide, a general table summarizing properties of similar compounds can be constructed:
| Property | Value (Example Compound) |
|---|---|
| Molecular Formula | C22H23N3O5S2 (for Ethyl 4-(2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate) |
| Molecular Weight | Approximately 473.6 g/mol (for Ethyl 4-(2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate) |
| Solubility | Soluble in organic solvents |
| Potential Biological Activities | Anti-inflammatory, anticancer |
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